
1-(5-Chloro-2-methylphenyl)piperazine
Vue d'ensemble
Description
1-(5-Chloro-2-methylphenyl)piperazine is a chemical compound with the linear formula C11H15ClN2 . It has a molecular weight of 210.71 . The compound appears as a clear colourless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of 1-(5-Chloro-2-methylphenyl)piperazine consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact mass is 210.09200 .Physical And Chemical Properties Analysis
1-(5-Chloro-2-methylphenyl)piperazine has a boiling point of 349.4ºC at 760 mmHg . The flash point is 165.1ºC . The compound is stable at room temperature in closed containers under normal storage and handling conditions .Applications De Recherche Scientifique
1. Serotonin Receptor Agonist
1-(5-Chloro-2-methylphenyl)piperazine has been studied for its ability to act as a serotonin receptor agonist. Fuller et al. (1978) found that a related compound, 1-(m-Trifluoromethylphenyl)-piperazine, inhibited the specific binding of tritiated serotonin to membranes from rat brain in vitro. This compound decreased the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering the concentration of serotonin in the whole brain, suggesting a decrease in serotonin turnover. These results are consistent with the idea that compounds like 1-(5-Chloro-2-methylphenyl)piperazine act as serotonin receptor agonists in the brain (Fuller, Snoddy, Mason, & Molloy, 1978).
2. Anticancer Potential
Turov (2020) explored the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, which showed efficacy against various cancer cell lines. This suggests the potential of piperazine derivatives, like 1-(5-Chloro-2-methylphenyl)piperazine, in anticancer applications (Turov, 2020).
3. Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with piperazine structures, and screened them for antimicrobial activities. Some of these compounds showed good or moderate activities against test microorganisms, indicating the potential of piperazine derivatives, such as 1-(5-Chloro-2-methylphenyl)piperazine, in antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
4. Antitubercular Agents
Jallapally et al. (2014) discussed the design of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which were potent inhibitors of Mycobacterium tuberculosis. This indicates the potential application of piperazine derivatives in the treatment of tuberculosis (Jallapally, Addla, Yogeeswari, Sriram, & Kantevari, 2014).
5. Herbicidal Applications
Li et al. (2005) reported the synthesis of novel 1-phenyl-piperazine-2,6-diones with significant herbicidal activity, demonstrating the potential of piperazine derivatives in agricultural applications (Li, Xiang, Hsu, Liu, Wu, & Yang, 2005).
6. Anti-Ischemic Activity
Zhong et al. (2014) synthesized a compound, (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one, and found it to exhibit potent neuroprotective activity, indicating the potential of piperazine derivatives in treating ischemic conditions (Zhong, Xu, Wang, Xu, Li, & Wu, 2014).
7. Melanocortin-4 Receptor Antagonists
Chen et al. (2007) identified a piperazine derivative as a potent and selective antagonist of the melanocortin-4 receptor, suggesting the potential application of such compounds in the treatment of conditions like cachexia (Chen, Jiang, Tucci, Tran, Fleck, Hoare, Joppa, Markison, Wen, Sai, Johns, Madan, Chen, Chen, Marinkovic, Arellano, Saunders, & Foster, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-2-3-10(12)8-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJRHNUZNLRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227652 | |
| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)piperazine | |
CAS RN |
76835-20-6 | |
| Record name | 1-(5-Chloro-2-methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76835-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076835206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-chloro-2-methylphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.398 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(5-CHLORO-2-METHYLPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTJ246H8JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

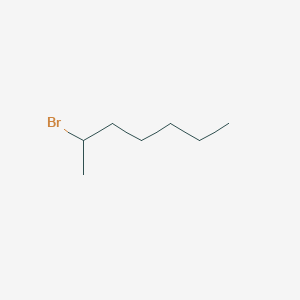
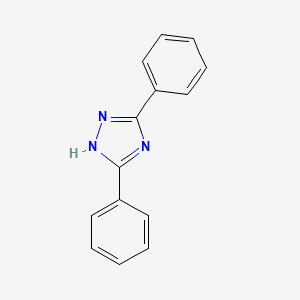
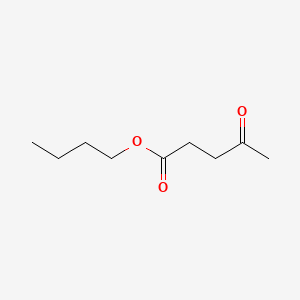

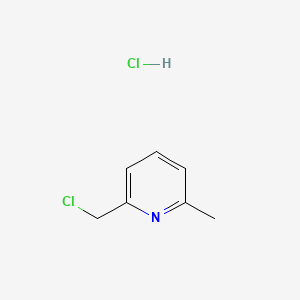
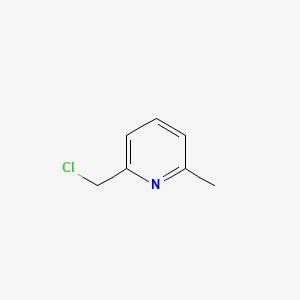

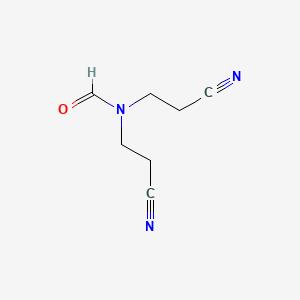

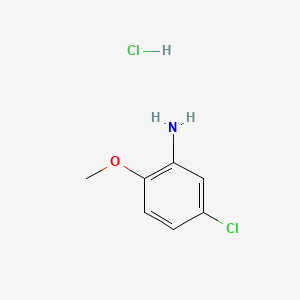
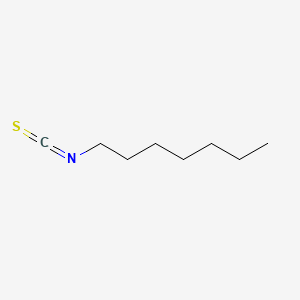
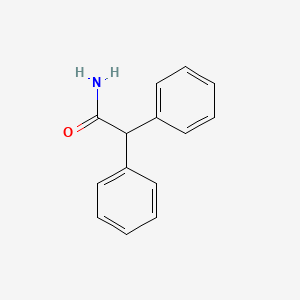

![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)